N-Pivaly-Cefditoren Pivoxil

Vue d'ensemble

Description

N-Pivaly-Cefditoren Pivoxil is a derivative of Cefditoren, which is used in the treatment of infections caused by bacteria. It works by killing bacteria or preventing their growth . It is used to treat some throat and lung infections, including bronchitis and tonsillitis, as well as some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .Molecular Structure Analysis

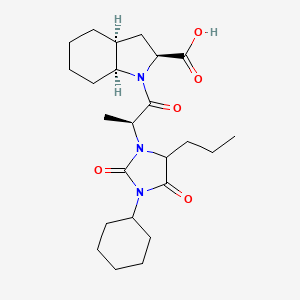

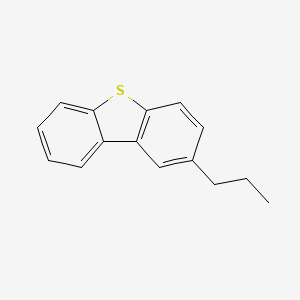

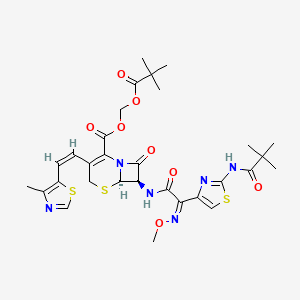

The molecular formula of this compound is C30H36N6O8S3 and its molecular weight is 704.84 . The chemical name is (6R,7R)-7- [ [ (2Z)-2- [2- [ (2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2- (methoxyimino)acetyl]amino]-3- [ (1Z)-2- (4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl ester .Applications De Recherche Scientifique

Activité antibactérienne

Cefditoren Pivoxil possède un large spectre d'activité contre les bactéries Gram-positives et Gram-négatives, y compris les agents pathogènes respiratoires et cutanés courants . Il a montré une excellente activité in vitro contre les agents pathogènes Gram-positifs Streptococcus pneumoniae sensibles à la pénicilline et intermédiaires, S.pyogenes et Staphylococcus aureus sensible à la méthicilline .

Profil pharmacocinétique

Chez les volontaires sains, des doses uniques de cefditoren pivoxil de 200 et 400 mg ont atteint des concentrations plasmatiques maximales de 2,6 à 3,1 mg/L et de 3,8 à 4,6 mg/L, respectivement . Cefditoren pénètre rapidement dans les tissus bronchopulmonaires et tonsillaires, ainsi que dans le liquide de cloques inflammatoires et non inflammatoires .

Essais thérapeutiques

Dans deux essais randomisés, en double aveugle, portant sur des patients présentant des exacerbations aiguës de bronchite chronique (AECB), cefditoren 200 et 400 mg deux fois par jour pendant 10 jours ont produit des taux de guérison clinique de 88 à 89 % dans les 48 heures suivant la fin du traitement .

Tolérance

Cefditoren Pivoxil s'est avéré bien toléré dans les essais cliniques .

Interactions médicamenteuses

Les interactions médicamenteuses de Cefditoren Pivoxil ont été étudiées, mais des recherches supplémentaires sont nécessaires pour comprendre pleinement ses interactions avec d'autres médicaments .

Absorption et biodisponibilité

Des comprimés de cefditoren pivoxil gastro-rétentifs superporeux ont été préparés pour améliorer l'absorption et la biodisponibilité de ce médicament . Le comportement de dissolution in vitro a montré que les formulations contenant du carbopol (100 mg) et de la carboxyméthylcellulose sodique (60 mg) présentaient une bonne libération contrôlée (94,5 %) en 24 h .

Traitement de la cystite aiguë non compliquée

<a data-citationid="96eb3a83-4f28-22d7-4215-b0751ce54

Mécanisme D'action

Target of Action

N-Pivaly-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Cefditoren exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . It binds to these proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of susceptible bacteria . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The primary biochemical pathway affected by Cefditoren is the synthesis of the bacterial cell wall. By binding to PBPs, Cefditoren disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

Cefditoren pivoxil is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefditoren, in the body . This conversion is facilitated by esterases during absorption . Once activated, Cefditoren is distributed in the circulating blood . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), contribute to its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Cefditoren’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is typically used to treat bacterial infections of the skin and respiratory tract, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

Action Environment

The action, efficacy, and stability of Cefditoren can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the drug’s efficacy . Cefditoren is stable in the presence of many common β-lactamases, enhancing its effectiveness against a broad range of bacteria . Additionally, the drug’s absorption and conversion into its active form can be affected by factors in the gastrointestinal environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Pivaly-Cefditoren Pivoxil interacts with various enzymes and proteins. It possesses an aminothiazolyl group that confers activity against Gram-negative organisms and a methylthiazolyl group that makes the drug active against Gram-positive organisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to have good therapeutic efficacy against acute pneumonia caused by S. pneumoniae at approved doses in adults and children .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19-/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSDVLILWNASE-XNVXDSCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878002-84-7 | |

| Record name | Cefditoren pivaloyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878002847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFDITOREN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6NU7H3G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)